IR-780 iodide (CAS: 207399-07-3) is a lipophilic, cationic heptamethine cyanine dye characterized by a rigid cyclohexenyl ring and a highly reactive meso-chlorine atom. Absorbing strongly in the near-infrared (NIR) window (~780 nm), it serves as a dual-purpose procurement standard: it operates as a highly efficient photothermal/photodynamic agent and a versatile chemical precursor. Its intrinsic lipophilicity (LogP ~0.93) drives high-efficiency encapsulation into hydrophobic nanocarriers, while its cationic nature enables spontaneous mitochondrial accumulation in cellular models [1]. For industrial and academic buyers, IR-780 iodide represents a critical building block for synthesizing targeted NIR probes or formulating stable, lipid-based theranostic nanoparticles, offering significant structural and functional advantages over traditional water-soluble cyanine dyes [2].
Buyers often consider Indocyanine Green (ICG) as a default substitute due to its FDA-approved status and widespread availability. However, substituting IR-780 iodide with ICG fundamentally compromises both synthesis and formulation workflows. ICG lacks a meso-chlorine atom, meaning it cannot undergo nucleophilic substitution to covalently attach targeting ligands or functional groups. Furthermore, ICG is water-soluble and anionic, leading to poor encapsulation efficiency and rapid leakage from hydrophobic liposomal cores, rendering it unsuitable for stable lipid-based nanocarrier formulations [1]. Additionally, ICG lacks the rigid cyclohexenyl ring found in IR-780, resulting in severe photobleaching under continuous laser irradiation and a drastically lower singlet oxygen quantum yield [2]. Attempting to use sulfonated analogs like IR-820 similarly disrupts lipophilic formulation strategies due to their high aqueous solubility, making IR-780 iodide strictly non-interchangeable for hydrophobic and precursor-driven applications.
For photodynamic therapy (PDT) applications, the generation of reactive oxygen species is the primary performance metric. IR-780 iodide demonstrates a singlet oxygen (1O2) quantum yield of 0.127, whereas the industry standard ICG yields only 0.002 to 0.008 under comparable conditions. Furthermore, IR-780 maintains its structural integrity longer under continuous NIR laser irradiation due to its rigidified cyclohexenyl ring, whereas ICG undergoes rapid photobleaching [1].
| Evidence Dimension | Singlet Oxygen (1O2) Quantum Yield |
| Target Compound Data | 0.127 |
| Comparator Or Baseline | Indocyanine Green (ICG) (0.002 - 0.008) |
| Quantified Difference | >15-fold higher singlet oxygen generation capacity. |
| Conditions | Standard photodynamic evaluation under near-infrared (NIR) laser irradiation. |
Procurement for PDT research requires high ROS yields; IR-780 iodide is vastly superior to ICG for generating singlet oxygen, directly dictating therapeutic efficacy.
IR-780 iodide serves as a highly versatile synthetic precursor due to its meso-chlorine atom. This halogen allows for direct nucleophilic substitution (e.g., with amines or aryl bromides) to covalently attach targeting ligands or modify photophysical properties. Derivatives synthesized from IR-780 exhibit 1.5- to 2-fold higher fluorescent quantum yields than the parent dye and demonstrate >70% stability in physiological conditions over 4 days. In stark contrast, ICG lacks this functionalizable handle entirely, making it useless as a precursor for covalent conjugation [1].
| Evidence Dimension | Covalent Conjugation Capability |
| Target Compound Data | Supports direct nucleophilic substitution yielding robust C-C/C-N bonded derivatives. |
| Comparator Or Baseline | Indocyanine Green (ICG) (Lacks a functionalizable meso-halogen; cannot be directly conjugated). |
| Quantified Difference | Enables the synthesis of custom targeted probes with up to 2-fold higher quantum yields, a workflow structurally impossible with ICG. |
| Conditions | Synthetic modification via cross-coupling or S_RN1 pathways followed by physiological incubation. |
Chemical buyers must select IR-780 iodide when a reactive NIR scaffold is required to synthesize custom targeted fluorophores.
In deep-tissue imaging, molecular brightness dictates the required dosage and the achievable signal-to-noise ratio. IR-780 iodide exhibits a molecular brightness of 20,800 M-1 cm-1. When compared to the clinical benchmark ICG, which suffers from low quantum yield and poor stability in aqueous environments, IR-780 provides an 11-fold increase in molecular brightness, allowing for significantly lower dosing requirements in in vivo imaging models [1].
| Evidence Dimension | Molecular Brightness |
| Target Compound Data | 20,800 M-1 cm-1 |
| Comparator Or Baseline | Indocyanine Green (ICG) (~1,890 M-1 cm-1) |
| Quantified Difference | 11-fold higher molecular brightness. |
| Conditions | Standard fluorescence measurement in compatible solvents at peak excitation/emission wavelengths. |
Procuring IR-780 iodide ensures significantly higher signal-to-noise ratios in NIR fluorescence imaging, reducing the required compound dosage for reliable tracking.
Formulation scientists require dyes that remain stably entrapped within nanocarriers during circulation. Due to its high lipophilicity, IR-780 iodide consistently achieves >80% encapsulation efficiency (EE) in phospholipid-mimicking micelles and liposomes, with cumulative leakage remaining below 20% over 48 hours. ICG, being highly water-soluble and anionic, exhibits poor encapsulation in hydrophobic cores and leaks rapidly, necessitating complex and often unstable hydrophilic core loading strategies [1].
| Evidence Dimension | Encapsulation Efficiency (EE%) |
| Target Compound Data | >80% EE with <20% leakage over 48 hours. |
| Comparator Or Baseline | Indocyanine Green (ICG) (Poor encapsulation and rapid premature release from lipid bilayers). |
| Quantified Difference | Stable hydrophobic retention vs. rapid aqueous leakage. |
| Conditions | Encapsulation in phospholipid-mimicking homopolymeric micelles (PMDPC) or standard liposomes. |
Critical for formulation workflows engineering stable nanotheranostics; IR-780 iodide stays locked in the lipid particle, whereas ICG leaks out.
IR-780 iodide is the required starting material for chemists synthesizing novel, targeted near-infrared probes. Because it possesses a reactive meso-chlorine atom, buyers can perform direct nucleophilic substitutions (e.g., attaching amine-bearing targeting peptides or small molecules) to create stable, custom theranostic agents with enhanced quantum yields—a synthetic route that is impossible with non-halogenated dyes like ICG[1].
For formulation scientists developing liposomes, PLGA nanoparticles, or polymeric micelles, IR-780 iodide is the optimal payload. Its high lipophilicity ensures >80% encapsulation efficiency in hydrophobic cores, preventing the rapid premature leakage that plagues water-soluble alternatives, thereby ensuring stable circulation and reliable delivery to target tissues [2].
In the development of advanced PDT modalities, IR-780 iodide is selected for its dual capacity to intrinsically accumulate in mitochondria (due to its lipophilic cationic nature) and its superior ability to generate reactive oxygen species. With a singlet oxygen quantum yield >15 times higher than standard clinical cyanines, it provides the necessary cytotoxic power for effective tumor ablation [1].
For in vivo imaging workflows requiring maximum sensitivity, IR-780 iodide is chosen over generic substitutes due to its 11-fold higher molecular brightness and superior photostability. The rigid cyclohexenyl ring prevents rapid photobleaching under continuous laser irradiation, allowing for longer observation windows and lower required dosages [1].